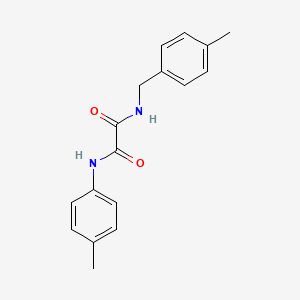
N-(5-methyl-2-pyridinyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-pyridinyl)-9H-xanthene-9-carboxamide, commonly known as Moxonidine, is a potent antihypertensive agent that is widely used in the treatment of hypertension. This compound is a selective imidazoline receptor agonist that acts on the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure.
Wirkmechanismus
Moxonidine acts on the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. It selectively activates imidazoline receptors, which are located in the brainstem and regulate sympathetic activity. Moxonidine also has a weak affinity for alpha-2 adrenergic receptors, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects
Moxonidine has been shown to reduce sympathetic activity, leading to a decrease in heart rate and blood pressure. It also has vasodilatory effects, which may contribute to its antihypertensive effects. Moxonidine has been shown to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes. It may also have beneficial effects on lipid metabolism and endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
Moxonidine has several advantages for lab experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Moxonidine. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of other conditions, such as heart failure and metabolic syndrome. Additionally, further studies are needed to elucidate the long-term safety and efficacy of Moxonidine in clinical settings.
Synthesemethoden
Moxonidine can be synthesized by several methods, including the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-amino-5-chloropyridine to form 5-methyl-2-(2-amino-5-chloro-pyridin-4-yl)-1H-pyrrole-3-carbaldehyde. This intermediate is then reacted with 2-aminobenzamide to form Moxonidine. Another method involves the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-methyl-2-pyridinecarbonyl chloride, which is then reacted with 2-aminobenzamide to form Moxonidine.
Wissenschaftliche Forschungsanwendungen
Moxonidine has been extensively studied for its antihypertensive effects in both animal and human models. It has been shown to be effective in reducing blood pressure in patients with essential hypertension, as well as in patients with hypertension and type 2 diabetes. Moxonidine has also been studied for its potential use in the treatment of other conditions, such as insulin resistance, metabolic syndrome, and heart failure.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-10-11-18(21-12-13)22-20(23)19-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)19/h2-12,19H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNRWOKOGSQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)


![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)
![6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)

![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)